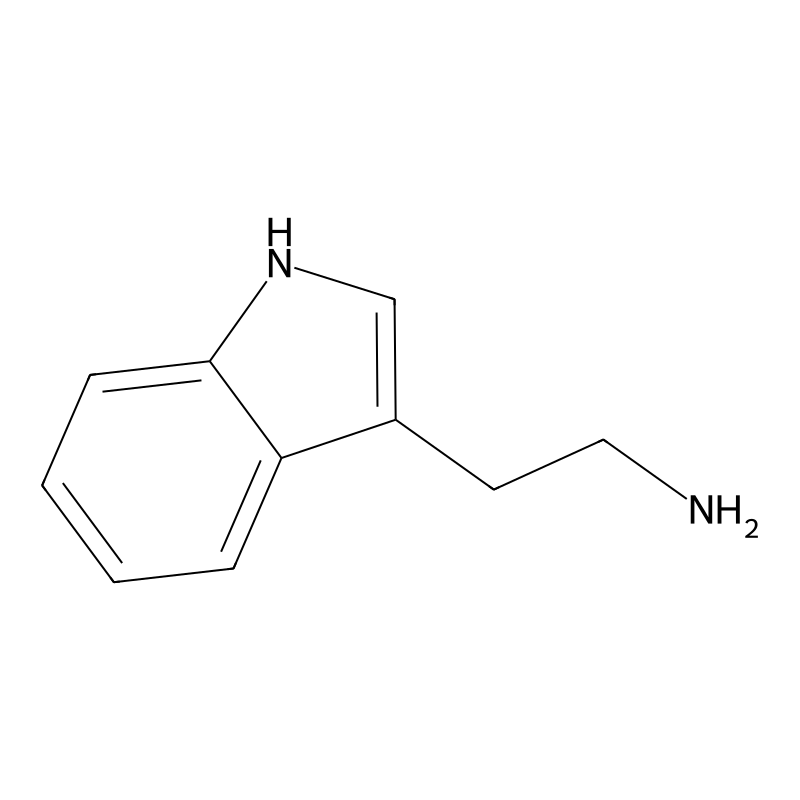Sodium peroxide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Freely sol in water, forming sodium hydroxide and hydrogen peroxide, the latter quickly decomp into oxygen and water
Solubility in water: reaction
Synonyms
Canonical SMILES
Isomeric SMILES
Oxidizing Agent and Oxygen Source:
- Chemical synthesis: Sodium peroxide serves as a strong oxidizing agent, readily releasing oxygen (O2) upon decomposition or reaction with water. This property makes it useful in various organic and inorganic syntheses where controlled oxidation is required []. For example, it can be used to convert organic alcohols to aldehydes or ketones [].
- Environmental remediation: Research explores the potential of sodium peroxide for the remediation of contaminated soil and water. It can degrade various organic pollutants by oxidation, offering a potential solution for environmental cleanup [].
Analytical Chemistry:
- Dessicant: Due to its high affinity for water vapor, sodium peroxide is employed as a drying agent in analytical laboratories. It efficiently absorbs moisture from gases and liquids, allowing for accurate measurements and analyses [].
- Decomposition of organic matter: In certain analytical procedures, sodium peroxide can be used to decompose organic matter, leaving behind inorganic residues for further analysis. This is particularly useful in studies involving soil and sediment samples [].
Other Research Applications:
- Carbon dioxide scrubbing: Research investigates the use of sodium peroxide for capturing carbon dioxide (CO2) from industrial emissions. It reacts with CO2 to form sodium carbonate (Na2CO3), potentially contributing to CO2 sequestration efforts [].
- Biomedical research: Preliminary research explores the potential applications of sodium peroxide in bioluminescence assays and as an oxygen source for cell culture experiments. However, further research is needed to fully understand its safety and efficacy in these contexts [].
Sodium peroxide is an inorganic compound with the chemical formula sodium peroxide (Na2O2). It appears as a yellowish-white solid and is known for its strong oxidizing properties. Sodium peroxide is produced when sodium burns in an excess of oxygen, forming a highly reactive substance that can ignite organic materials upon contact. It has applications in various fields, including bleaching and as an oxidizing agent in
- Hydrolysis: When sodium peroxide dissolves in water, it reacts to form sodium hydroxide and hydrogen peroxide:This reaction demonstrates its utility in generating hydrogen peroxide, which has various applications in disinfection and bleaching .
- Thermal Decomposition: Upon heating, sodium peroxide decomposes to produce sodium oxide and oxygen gas:This reaction occurs at elevated temperatures, typically above 657 °C .
- Reactivity with Organic Compounds: Sodium peroxide reacts vigorously with reducing agents and combustible materials. For instance, it can react with acetic acid to produce sodium acetate and other products1.
Sodium peroxide can be synthesized through several methods:
- Direct Reaction of Sodium and Oxygen: The most common method involves burning metallic sodium in an excess of oxygen at temperatures between 130 °C and 200 °C:
- Reaction of Sodium Hydroxide with Hydrogen Peroxide: Sodium hydroxide can be treated with hydrogen peroxide to yield sodium peroxide:
- Ozone Oxidation: Passing ozone gas over solid sodium iodide catalyzed by palladium or platinum can also produce sodium peroxide .
Sodium peroxide has a variety of applications across different industries:
- Bleaching Agent: Historically used for bleaching wood pulp in the textile and paper industries.
- Oxidizing Agent: Employed in chemical synthesis and laboratory experiments due to its ability to release oxygen.
- Mineral Extraction: Used in the extraction of minerals from ores.
- Water Treatment: Acts as a disinfectant and oxidizer in wastewater treatment processes .
Sodium peroxide interacts with numerous substances, often resulting in vigorous reactions. It reacts exothermically with reducing agents, which can lead to explosive outcomes if not handled properly. Studies have shown that when mixed with organic materials or certain metals, sodium peroxide can ignite or cause combustion, emphasizing the need for careful handling in laboratory and industrial settings .
Sodium peroxide shares similarities with other metal peroxides but exhibits unique properties that distinguish it from them:
| Compound | Chemical Formula | Key Characteristics |
|---|---|---|
| Sodium Superoxide | NaO₂ | More reactive than sodium peroxide; used in specific applications like oxygen generation. |
| Potassium Peroxide | K₂O₂ | Similar oxidizing properties; often used in agriculture as a fertilizer. |
| Lithium Peroxide | Li₂O₂ | Less stable than sodium peroxide; used in specialized applications like batteries. |
| Barium Peroxide | BaO₂ | Strong oxidizing agent; used in pyrotechnics and as a bleaching agent. |
Sodium peroxide is unique due to its stability under certain conditions compared to other peroxides while still being highly reactive when interacting with organic compounds or reducing agents .
Physical Description
YELLOW-TO-WHITE POWDER.
Color/Form
WHITE POWDER TURNING YELLOW ON EXPOSURE TO ATMOSPHERE
Yellowish-white powder turns yellow when heated
Pale yellow solid
Boiling Point
Density
2.8 g/cm³
Melting Point
GHS Hazard Statements
strong Oxidizer [Danger Oxidizing liquids;
Oxidizing solids];
H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]
Pictograms

Oxidizer;Corrosive
Other CAS
Wikipedia
Use Classification
Methods of Manufacturing
Prepared by heating sodium metal to 300 °C in aluminum vessels with a current of air from which carbon dioxide has been removed. Prepn of the octahydrate: Penneman, Inorg Syn 3, 1 (1950).
General Manufacturing Information
Discussion on the use of hydrogen peroxide and sodium peroxide in the bleaching of tripe.
Storage Conditions
...SHOULD...BE STORED IN FIRE-RESISTING BUILDINGS, & SEPARATED FROM FLAMMABLE MATERIALS.
PROTECT AGAINST PHYSICAL DAMAGE & MOISTURE. SEPARATE FROM COMBUSTIBLE, ORGANIC OR OTHER READILY OXIDIZABLE MATERIALS. DO NOT STORE IN AREAS SUBJECT TO MOISTURE. IMMEDIATELY REMOVE & DISPOSE OF ANY SPILLED PEROXIDE.








